molecular formula C15H23N5O2S B612039 奥克拉替尼 CAS No. 1208319-26-9

奥克拉替尼

货号 B612039
CAS 编号: 1208319-26-9
分子量: 337.44
InChI 键: HJWLJNBZVZDLAQ-HAQNSBGRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oclacitinib, sold under the brand name Apoquel, is a veterinary medication used in the control of atopic dermatitis and pruritus from allergic dermatitis in dogs at least 12 months of age . It is a synthetic cyclohexylamino pyrrolopyrimidine janus kinase inhibitor that is relatively selective for JAK1 .


Synthesis Analysis

A new method for preparing Oclacitinib has been patented. The method involves synthesizing Oclacitinib and its maleate using a compound with a Formula V structure . The operating procedures for preparing Oclacitinib maleate using this method are shorter and do not require column chromatography, making it suitable for industrial operation .


Molecular Structure Analysis

Oclacitinib belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines. These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system, which is an pyrrolopyrimidine isomers having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .


Physical And Chemical Properties Analysis

The molecular formula of Oclacitinib is C15H23N5O2S and its molecular weight is 337.44 . It is a solid substance .

科学研究应用

Treatment of Atopic Dermatitis in Dogs

Oclacitinib was approved in the United States in 2013 for the control of pruritus associated with allergic dermatitis and control of atopic dermatitis (AD) in dogs at least 12 months of age . It represented the first Janus kinase (JAK) inhibitor approved for use in dogs and is still the only one approved in veterinary medicine .

Treatment of Allergic Skin Disease in Dogs

Many studies and case reports have been published on the efficacy and safety of Oclacitinib, both at labeled doses to treat allergic dogs . It has become an important tool for veterinarians to manage allergies and provide relief to affected patients by targeting signaling of cytokines important for allergies .

Off-label Use in Other Species

Although Oclacitinib is not labeled for other species or to treat diseases other than allergies, veterinarians have used it empirically to treat other conditions .

Treatment of Atopic Dermatitis in Humans

In addition to its use in veterinary medicine, Oclacitinib has also been reported to be used in the treatment of a man with atopic dermatitis .

JAK Inhibitor

Oclacitinib is a Janus kinase (JAK) inhibitor . The mechanism of action of these inhibitors depends on their competition with ATP for the catalytic ATP-binding site in JAKs .

Research on Immune System Effects

There is ongoing research on the efficacy, speed of action, effects on the immune system, and clinical safety of Oclacitinib . This research aims to present the current knowledge on Oclacitinib, based on evidence and published literature .

作用机制

Target of Action

Oclacitinib, a synthetic cyclohexylamino pyrrolopyrimidine, is a Janus kinase (JAK) inhibitor that is relatively selective for JAK1 . JAK1 is a member of the JAK family of cytoplasmic non-receptor tyrosine kinases, which also includes JAK2, JAK3, and TYK2 . These kinases play a crucial role in cytokine signaling, regulating the transcription of several genes involved in inflammatory, immune, and cancer conditions .

Mode of Action

Oclacitinib works by modulating the production of signal molecules called cytokines in some cells . Normally, a cytokine binds to a JAK receptor, driving the two individual chains to come together and self-phosphorylate . Oclacitinib inhibits this process by blocking the action of enzymes known as Janus kinases . This inhibition of signal transduction when the JAK is activated helps downregulate the expression of inflammatory cytokines .

Biochemical Pathways

The JAKs transduce cytokine signaling through the JAK-STAT pathway, which regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions . Oclacitinib, by inhibiting JAK1, affects this pathway and its downstream effects .

Pharmacokinetics

Oclacitinib is well absorbed when taken orally, reaching peak plasma concentration in less than an hour . It has a bioavailability of 89% , and is metabolized in the liver . The elimination half-life of oclacitinib is between 3.1 and 5.2 hours , and it is mostly excreted through the liver .

Result of Action

The molecular and cellular effects of oclacitinib’s action are primarily seen in its ability to reduce the expression of inflammatory cytokines . This results in a decrease in inflammation and allergic reactions, making it effective in the treatment of conditions like atopic dermatitis and pruritus from allergic dermatitis in dogs .

安全和危害

Oclacitinib should be handled with care to avoid dust formation. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn when handling Oclacitinib .

未来方向

Oclacitinib has been approved for use in the United States for the management of atopic dermatitis (AD) and allergic skin disease in dogs . Many studies and case reports have been published on the efficacy and safety of this medication . The drug has a great future worldwide due to its high effectiveness in the therapy of atopic dermatitis .

属性

IUPAC Name

N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWLJNBZVZDLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016299
Record name Oclacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1208319-26-9
Record name Oclacitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oclacitinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCLACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GS5XTB51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。